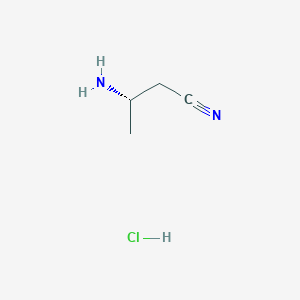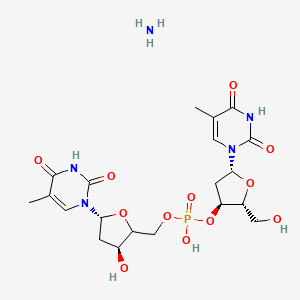
三苯基膦铵盐
描述
Thymidylyl(3′→5′)thymidine ammonium salt, commonly referred to as Tpt ammonium salt, is a compound with the molecular formula C20H27N4O12P · NH3. It is a nucleotide analog that plays a significant role in various biochemical and molecular biology applications. This compound is known for its stability and effectiveness in biochemical reactions, making it a valuable tool in scientific research.
科学研究应用
Thymidylyl(3′→5′)thymidine ammonium salt has a wide range of applications in scientific research, including:
Molecular Biology: Used in the study of DNA replication and repair mechanisms.
Biochemistry: Employed in enzyme assays and nucleotide analog studies.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleotide-based products and as a reagent in biochemical assays.
作用机制
Target of Action
Tpt ammonium salt, as a type of quaternary ammonium salt (QAS), primarily targets microbial cells . The primary targets are the cell walls and membranes of bacteria and fungi . QASs are known for their broad-spectrum antibacterial activity .
Mode of Action
The mode of action of Tpt ammonium salt involves its interaction with the cellular membrane of microorganisms . QASs are adsorbed onto and penetrate the cell wall of bacteria . Afterward, reactions with lipids or proteins of the cell membrane occur, resulting in the disorganization of structures and leakage of low molecular weight components .
Biochemical Pathways
The biochemical pathways affected by Tpt ammonium salt are related to the transport of ammonium across membranes . High-affinity ammonium transporters (AMTs) are responsible for ammonium uptake and transport . The overexpression of certain AMTs can enhance plant growth and increase plant susceptibility to toxic methylammonium .
Result of Action
The result of the action of Tpt ammonium salt is the inhibition of microbial growth . The antibacterial efficiency of QASs can be increased with the chain length increase from 3 to 16 . The antibacterial activity of individual/non-NO releasing and dual-action/NO-releasing quaternary ammonium modified poly(amidoamine) dendrimers were assessed against Gram-negative P. aeruginosa and Gram-positive S. aureus .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the antibacterial performance of QASs decreases in the presence of chloride ions and humic acid . Furthermore, the microbiocidal efficacy of QASs is stronger at lower pH .
生化分析
Biochemical Properties
Tpt ammonium salt plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Tpt ammonium salt has been shown to interact with high-affinity ammonium transporters in plants, such as those found in Arabidopsis thaliana . These interactions are essential for the transport of ammonium across cellular membranes, facilitating nitrogen uptake and distribution within the organism. Additionally, Tpt ammonium salt may interact with other biomolecules involved in nitrogen metabolism, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of Tpt ammonium salt on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, Tpt ammonium salt can affect the expression of genes related to ammonium transport and metabolism . This modulation can lead to changes in cellular metabolism, impacting processes such as nitrogen assimilation and amino acid synthesis. Furthermore, Tpt ammonium salt may influence cell signaling pathways that regulate growth and development, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of Tpt ammonium salt involves several key interactions at the molecular level. Tpt ammonium salt exerts its effects by binding to specific biomolecules, such as high-affinity ammonium transporters . This binding can result in the activation or inhibition of these transporters, thereby modulating their activity. Additionally, Tpt ammonium salt may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in nitrogen metabolism and other cellular processes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tpt ammonium salt can change over time. The stability and degradation of Tpt ammonium salt are important factors that influence its long-term effects on cellular function. Studies have shown that Tpt ammonium salt can remain stable under certain conditions, allowing for sustained effects on cellular processes . Over time, Tpt ammonium salt may degrade, leading to a reduction in its activity and effectiveness. Long-term studies in vitro and in vivo have provided valuable insights into the temporal effects of Tpt ammonium salt, highlighting its potential for sustained biochemical modulation.
Dosage Effects in Animal Models
The effects of Tpt ammonium salt can vary with different dosages in animal models. At low doses, Tpt ammonium salt may have beneficial effects on cellular function, such as enhancing nitrogen metabolism and promoting growth. At high doses, Tpt ammonium salt may exhibit toxic or adverse effects, potentially disrupting cellular processes and causing cellular damage. Studies in animal models have identified threshold effects, where the benefits of Tpt ammonium salt are maximized at specific dosages, while higher doses result in toxicity . These findings underscore the importance of dosage optimization in the application of Tpt ammonium salt.
Metabolic Pathways
Tpt ammonium salt is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes and cofactors that facilitate the assimilation and utilization of ammonium within cells . For example, Tpt ammonium salt may enhance the activity of enzymes involved in the synthesis of amino acids, thereby promoting protein synthesis and overall cellular function. Additionally, Tpt ammonium salt can influence metabolic flux, altering the levels of key metabolites and impacting cellular metabolism.
Transport and Distribution
The transport and distribution of Tpt ammonium salt within cells and tissues are mediated by specific transporters and binding proteins. In plants, high-affinity ammonium transporters play a crucial role in the uptake and distribution of Tpt ammonium salt . These transporters facilitate the movement of Tpt ammonium salt across cellular membranes, ensuring its proper localization and accumulation within cells. Additionally, binding proteins may interact with Tpt ammonium salt, influencing its transport and distribution within tissues.
Subcellular Localization
The subcellular localization of Tpt ammonium salt is essential for its activity and function. Tpt ammonium salt may be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. Targeting signals and post-translational modifications can influence the localization of Tpt ammonium salt, ensuring its proper distribution within cells . For example, Tpt ammonium salt may be localized to the cytoplasm, where it interacts with enzymes involved in nitrogen metabolism, or to the plasma membrane, where it modulates the activity of ammonium transporters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thymidylyl(3′→5′)thymidine ammonium salt typically involves the condensation of thymidine monophosphate with thymidine in the presence of a condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: A polar solvent such as acetonitrile or dimethylformamide is commonly used.
Catalyst: A condensing agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) is employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of thymidylyl(3′→5′)thymidine ammonium salt involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production methods may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
化学反应分析
Types of Reactions
Thymidylyl(3′→5′)thymidine ammonium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield thymidine monophosphate and thymidine.
Phosphorylation: It can participate in phosphorylation reactions, forming higher-order nucleotides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.
Phosphorylation: Requires the presence of a phosphorylating agent such as adenosine triphosphate (ATP) and a kinase enzyme.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Thymidine monophosphate and thymidine.
Phosphorylation: Higher-order nucleotides such as thymidylyl(3′→5′)thymidylyl(3′→5′)thymidine.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
相似化合物的比较
Thymidylyl(3′→5′)thymidine ammonium salt can be compared with other nucleotide analogs such as:
Thymidine Triphosphate (TTP): A natural nucleotide involved in DNA synthesis.
Acyclovir Triphosphate: An antiviral nucleotide analog used in the treatment of herpes simplex virus infections.
Zidovudine Triphosphate: An antiretroviral nucleotide analog used in the treatment of HIV/AIDS.
Uniqueness
Thymidylyl(3′→5′)thymidine ammonium salt is unique due to its specific structure, which allows it to be incorporated into DNA or RNA strands with high fidelity. This property makes it a valuable tool in studying nucleotide interactions and developing nucleotide-based therapies.
属性
IUPAC Name |
azane;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14?,15+,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIEHHWVRHMDA-HOXVELFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N5O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)
![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)
![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
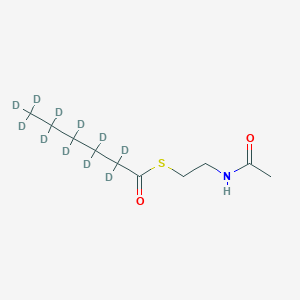
![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)
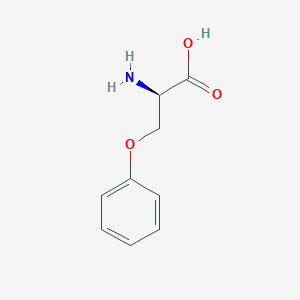
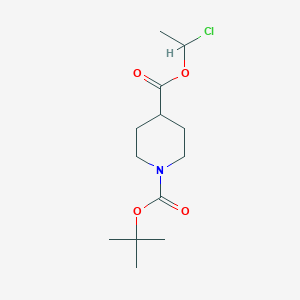
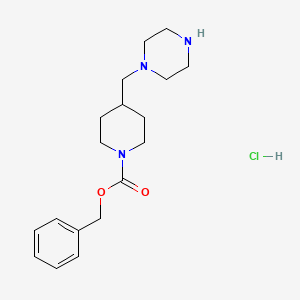
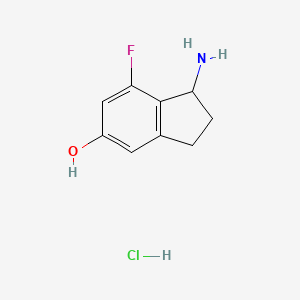
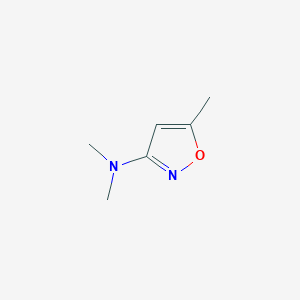
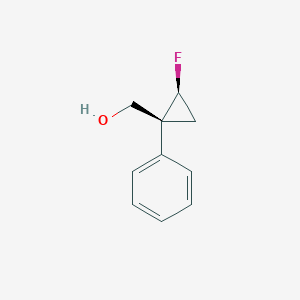
![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)
